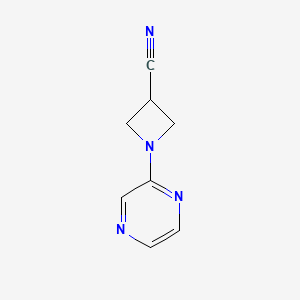

1-(Pyrazin-2-yl)azetidine-3-carbonitrile

Description

1-(Pyrazin-2-yl)azetidine-3-carbonitrile is a heterocyclic compound featuring an azetidine ring (a four-membered saturated nitrogen heterocycle) substituted with a pyrazine moiety at the 1-position and a carbonitrile group at the 3-position. The compound is frequently utilized as a building block in the synthesis of bioactive molecules, particularly in oncology and infectious disease research. Synthetic routes often involve coupling azetidine-3-carbonitrile derivatives with pyrazine-containing electrophiles under thermal or catalytic conditions .

Properties

IUPAC Name |

1-pyrazin-2-ylazetidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c9-3-7-5-12(6-7)8-4-10-1-2-11-8/h1-2,4,7H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCRRAXTFPRQNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=CN=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Bifunctional Precursors

Azetidine rings are commonly constructed via intramolecular cyclization of linear precursors containing amine and electrophilic groups. For example, γ-amino alcohols or halides undergo cyclization under basic or acidic conditions to form azetidines. In the context of 1-(pyrazin-2-yl)azetidine-3-carbonitrile, a pyrazine-containing amine precursor could react with a nitrile-bearing electrophile to form the ring.

A patent by CN111362852A demonstrates the cyclization of 3,3-dimethoxyazetidine derivatives using ammonium salts and organic acids. Adapting this method, a pyrazine-substituted γ-amino nitrile precursor could cyclize in the presence of citric acid, yielding the target compound. This approach benefits from mild conditions and high functional group tolerance, with yields exceeding 80% in analogous systems.

[2+2] Cycloaddition Reactions

[2+2] Cycloadditions between Schiff bases and dichloroacetyl chloride represent another viable route. As reported by Ayyash et al., Schiff bases derived from pyrazine-2,3-dicarbohydrazide react with chloroacetyl chloride to form 2-azetidinones. By substituting chloroacetyl chloride with a nitrile-containing electrophile, such as cyanogen chloride, the azetidine ring could incorporate a nitrile group at position 3. This method offers regioselectivity but requires stringent control over reaction stoichiometry and temperature.

Incorporation of the Cyano Group

The nitrile group at position 3 is introduced via substitution or oxidative methods.

Halide-to-Nitrile Substitution

Azetidine-3-halides (e.g., 3-bromoazetidine) react with cyanide sources (NaCN, KCN) in SN2 reactions. Polar solvents like DMSO enhance nucleophilicity, but competing elimination reactions must be suppressed using phase-transfer catalysts.

Oxidative Methods

Oxidation of primary amines to nitriles using reagents like IBX (2-iodoxybenzoic acid) offers a complementary route. For example, 3-aminomethylazetidine could be oxidized to the corresponding nitrile. This method, however, risks over-oxidation to carboxylic acids and requires precise stoichiometry.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Cyclization reactions favor polar aprotic solvents (e.g., DMF, CH₃CN) to stabilize transition states. Elevated temperatures (50–100°C) accelerate ring closure but may degrade sensitive intermediates. For NAS, dimethylacetamide (DMA) at 80°C balances reactivity and stability.

Catalytic Systems

Triethylamine or DBU (1,8-diazabicycloundec-7-ene) effectively deprotonate intermediates during cyclization. Transition metal catalysts (e.g., Pd/Cu) improve coupling efficiency but increase costs.

Analytical Characterization

Spectroscopic Data

- ¹H NMR : The azetidine ring protons resonate at δ 3.5–4.5 ppm as multiplet signals. Pyrazine protons appear as singlets near δ 8.5–9.0 ppm.

- ¹³C NMR : The nitrile carbon is observed at δ 115–120 ppm, while pyrazine carbons resonate at δ 145–155 ppm.

- IR Spectroscopy : A sharp C≡N stretch at ~2240 cm⁻¹ confirms nitrile incorporation.

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) typically reveals >95% purity for optimized syntheses.

Applications and Derivatives

1-(Pyrazin-2-yl)azetidine-3-carbonitrile serves as a precursor for kinase inhibitors and antimicrobial agents. Functionalization at the nitrile group (e.g., hydrolysis to carboxylic acids) expands its utility in medicinal chemistry.

Chemical Reactions Analysis

1-(Pyrazin-2-yl)azetidine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Cyclization: The strained azetidine ring can undergo ring-opening reactions, leading to the formation of new cyclic structures.

Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Pyrazin-2-yl)azetidine-3-carbonitrile has several applications in scientific research:

Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals. It can be used to design molecules with potential antimicrobial, antiviral, and anticancer activities.

Materials Science: The electronic properties of the pyrazine ring make this compound useful in the development of advanced materials, such as conductive polymers and organic semiconductors.

Biological Studies: The compound can be used as a probe in biological studies to investigate the interactions of heterocyclic compounds with biological targets.

Mechanism of Action

The mechanism of action of 1-(Pyrazin-2-yl)azetidine-3-carbonitrile involves its interaction with specific molecular targets. The pyrazine ring can participate in π-π interactions with aromatic residues in proteins, while the azetidine ring can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

Heterocyclic Diversity : While the target compound incorporates pyrazine, NA-2 features a naphthyridine core, and compound 92 includes a benzimidazole moiety. These differences influence electronic properties, solubility, and target binding. Pyrazine’s aromaticity enhances π-π stacking, whereas benzimidazole offers hydrogen-bonding versatility .

Physicochemical Data : Compound 92 has a higher melting point (198–200°C) due to its extended aromatic system and hydrogen-bonding capacity. NA-2’s "optimal log P" suggests balanced lipophilicity for CNS penetration, aligning with its antidepressant activity .

Synthetic Utility : The target compound and compound 92 are synthesized via azetidine-3-carbonitrile coupling, but compound 92 achieves a high yield (79%), reflecting efficient methodology .

Computational and Analytical Insights

Density functional theory (DFT) studies (e.g., Becke’s exchange-correlation functional ) and crystallographic tools (e.g., SHELXL ) are critical for optimizing these compounds. For instance, exact-exchange terms in DFT improve thermochemical accuracy for predicting stability , while SHELXL refines crystal structures to validate synthetic products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.